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Compound of Interest

Compound Name: 2H-chromene-3-carbothioamide

Cat. No.: B1305968

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2H-chromene-3-
carbothioamide derivatives, a class of compounds of significant interest in medicinal
chemistry. The information presented herein is intended to support research and development
efforts by providing detailed structural data and experimental methodologies.

Introduction

2H-chromene derivatives are a prominent class of heterocyclic compounds that form the core
structure of many natural products and synthetic molecules with a wide range of biological
activities.[1] The incorporation of a carbothioamide moiety at the 3-position of the 2H-chromene
scaffold has been shown to be a valuable strategy in the design of novel therapeutic agents,
with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. A thorough
understanding of the three-dimensional structure of these molecules at the atomic level is
paramount for elucidating their mechanism of action, establishing structure-activity
relationships (SAR), and guiding the rational design of new, more potent and selective drug
candidates. This guide focuses on the detailed crystallographic analysis of selected 2H-
chromene-3-carbothioamide derivatives, providing a foundation for further research in this
promising area.

Experimental Protocols
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The determination of the crystal structure of 2H-chromene-3-carbothioamide derivatives is
primarily achieved through single-crystal X-ray diffraction. The following sections outline the
typical experimental procedures for synthesis and crystallographic analysis.

Synthesis and Crystallization

The synthesis of 2H-chromene-3-carbothioamide derivatives often involves a multi-step
process. A general workflow is depicted below.

General Synthesis Workflow
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Caption: General workflow for the synthesis and crystallization of 2H-chromene-3-
carbothioamide derivatives.

A typical synthesis involves the condensation of a substituted salicylaldehyde with an active
methylene compound, such as a malononitrile derivative, to form a 2-amino-4H-chromene-3-
carbonitrile intermediate. This intermediate is then subjected to a thionation reaction, often
using a reagent like Lawesson's reagent, to yield the desired 2H-chromene-3-
carbothioamide.

For single-crystal growth, the purified product is dissolved in a suitable solvent or a mixture of
solvents (e.g., ethanol, dimethylformamide) to achieve a supersaturated solution. High-quality
single crystals are typically obtained through slow evaporation of the solvent at room
temperature or by controlled cooling of the saturated solution.
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X-ray Crystallography

The crystal structures are determined using a single-crystal X-ray diffractometer.

X-ray Crystallography Workflow
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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on the diffractometer, and diffraction data are collected,
typically using Mo Ka radiation. The collected data are then processed, which includes
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corrections for absorption effects. The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are typically refined
anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and
refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data for selected 2H-chromene-3-
carbothioamide derivatives.

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-
phenylhydrazinecarbothioamide

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C17H14CIN3OS
Formula Weight 343.83
Crystal System Monoclinic
Space Group P2i/c

a (R) 12.2857 (12)
b (A) 15.3082 (16)
c (A) 18.5241 (18)
B () 90

Volume (A3) 3483.9 (6)

z 8
Temperature (K) 296
Wavelength (A) 0.71073
R-factor (%) 5.0
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Table 2: Selected Bond Lengths (A)

Bond Length

C=S 1.668 (2)

N-N 1.367 (2) - 1.369 (2)
C-N 1.324 (3) - 1.361 (3)

Table 3: Selected Bond and Torsion Angles (°)

Angle Value

S1=C11—N2—N1 -172.62 (17)

Dihedral angle (chromene moiety and phenyl

. 61.18 (9)
ring)

Data extracted from Jayakumar et al. (2015).[2][3] The pyran ring of the chromene moiety in
this compound adopts a screw-boat conformation.[2][3] The C=S bond length is intermediate
between a typical single and double bond, indicating partial double-bond character.[2][3]

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-
cyclohexylhydrazinecarbothioamide

Table 4: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C17H20CIN3OS
Formula Weight 349.87

Crystal System Orthorhombic
Space Group Pbca

a (A 12.2857 (12)
b (A) 15.3082 (16)
c (A 18.5241 (18)
a, B,y () 920

Volume (A3) 3483.9 (6)

Z 8
Temperature (K) 296
Wavelength (A) 0.71073
R-factor (%) 5.0

Data extracted from Gangadharan et al. (2014).[4][5] In this derivative, the cyclohexyl ring

adopts a chair conformation.[4][5] The mean plane of the central thiourea core forms a dihedral

angle of 26.56 (9)° with the mean plane of the chromene moiety.[4][5]

Biological Activity and Signaling Pathways

2H-chromene derivatives have been reported to exhibit a wide array of pharmacological

activities, with anticancer effects being particularly prominent.[6][7]

Anticancer Activity

Recent studies have highlighted the potential of novel chromene derivatives as specific

inhibitors of triple-negative breast cancer (TNBC) cell proliferation. These compounds have

been shown to induce mitotic arrest, cell multinucleation, and senescence.
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A key mechanism of action for some of these derivatives involves the destabilization of the
microtubule network by binding to the colchicine binding site of B-tubulin. This disruption of
microtubule dynamics leads to cell cycle arrest and ultimately triggers programmed cell death,
or apoptosis.

Apoptotic Signaling Pathway

The induction of apoptosis by these chromene derivatives has been shown to proceed via the
extrinsic apoptotic pathway. This pathway is initiated by the activation of death receptors on the
cell surface, leading to a cascade of caspase activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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